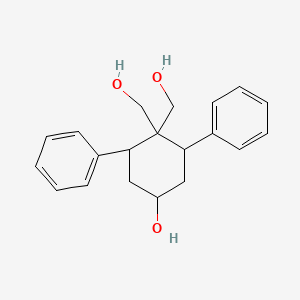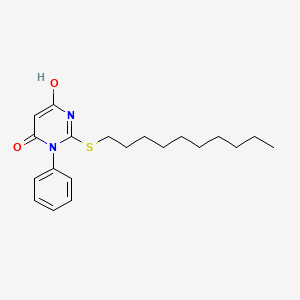![molecular formula C21H25NO2 B6054302 N-[3-(cyclopentyloxy)benzyl]-3-chromanamine](/img/structure/B6054302.png)
N-[3-(cyclopentyloxy)benzyl]-3-chromanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(cyclopentyloxy)benzyl]-3-chromanamine, also known as NPC-16377, is a novel compound that has gained attention in the field of neuroscience research. It is a selective serotonin 5-HT1A receptor agonist and has been found to have potential therapeutic applications for various neurological disorders.
Mecanismo De Acción
N-[3-(cyclopentyloxy)benzyl]-3-chromanamine is a selective serotonin 5-HT1A receptor agonist, which means that it binds to and activates the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. Activation of the 5-HT1A receptor by N-[3-(cyclopentyloxy)benzyl]-3-chromanamine leads to an increase in the release of serotonin, a neurotransmitter that is involved in the regulation of mood and anxiety. This increase in serotonin release is thought to be responsible for the anxiolytic and antidepressant effects of N-[3-(cyclopentyloxy)benzyl]-3-chromanamine.
Biochemical and Physiological Effects:
N-[3-(cyclopentyloxy)benzyl]-3-chromanamine has been found to have a number of biochemical and physiological effects. In animal models, it has been shown to increase the release of serotonin in the hippocampus and prefrontal cortex, two brain regions that are involved in the regulation of mood and anxiety. In addition, N-[3-(cyclopentyloxy)benzyl]-3-chromanamine has been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. This increase in HPA axis activity is thought to be responsible for the anxiolytic effects of N-[3-(cyclopentyloxy)benzyl]-3-chromanamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(cyclopentyloxy)benzyl]-3-chromanamine in lab experiments is that it is a selective serotonin 5-HT1A receptor agonist, which means that its effects are specific to this receptor. This allows for more precise experimentation and reduces the likelihood of off-target effects. However, one limitation of using N-[3-(cyclopentyloxy)benzyl]-3-chromanamine in lab experiments is that it has a relatively short half-life, which means that its effects may be short-lived.
Direcciones Futuras
There are several future directions for research on N-[3-(cyclopentyloxy)benzyl]-3-chromanamine. One direction is to further investigate its potential therapeutic applications in neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of N-[3-(cyclopentyloxy)benzyl]-3-chromanamine and its effects on the brain.
Métodos De Síntesis
The synthesis of N-[3-(cyclopentyloxy)benzyl]-3-chromanamine involves the reaction of 3-bromo-N-cyclopentyloxybenzylamine with 3-hydroxychroman-4-one in the presence of a palladium catalyst. The reaction yields N-[3-(cyclopentyloxy)benzyl]-3-chromanamine as a white crystalline powder with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-[3-(cyclopentyloxy)benzyl]-3-chromanamine has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to have anxiolytic and antidepressant effects in animal models. In addition, N-[3-(cyclopentyloxy)benzyl]-3-chromanamine has been shown to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(3-cyclopentyloxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-4-11-21-17(7-1)13-18(15-23-21)22-14-16-6-5-10-20(12-16)24-19-8-2-3-9-19/h1,4-7,10-12,18-19,22H,2-3,8-9,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYRGBFPAMWZRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CNC3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-methoxyphenyl)propanoyl]-1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054220.png)

![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B6054241.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6054246.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B6054247.png)
![4-(2,3-dimethoxyphenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054248.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6054249.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6054255.png)
![N-({1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6054271.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-ethoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B6054277.png)
![2-[1-(2-methylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054280.png)
![N-(1-{[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6054282.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6054311.png)